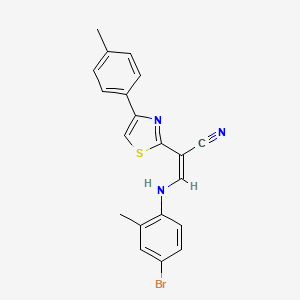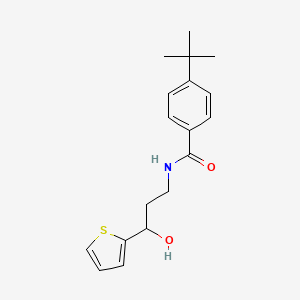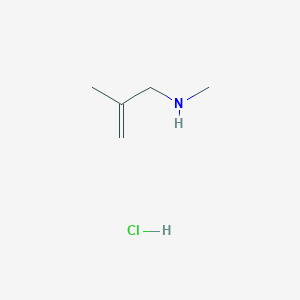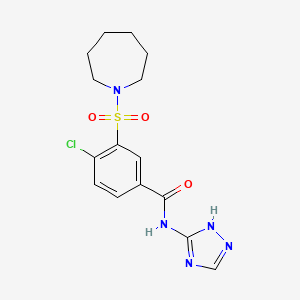
N-(3,5-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide, commonly known as DIDS, is a sulfonamide derivative that has been extensively studied for its biochemical and physiological effects. DIDS is a potent inhibitor of chloride transport and has been used in various scientific research applications, including studies on cell volume regulation, ion transport, and membrane potential.
Mecanismo De Acción
DIDS acts as a potent inhibitor of chloride transport by binding to the Cl^-/HCO3^- exchange transporter and blocking the exchange of chloride ions with bicarbonate ions. This results in an accumulation of intracellular chloride ions and a decrease in the net efflux of chloride ions across the plasma membrane.
Biochemical and Physiological Effects:
DIDS has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell volume regulation, the modulation of ion transport, and the alteration of membrane potential. DIDS has also been shown to modulate the activity of various ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DIDS in lab experiments is its potency as a chloride transport inhibitor, which allows for precise and specific modulation of chloride transport. However, one limitation of DIDS is its potential for off-target effects, as it has been shown to modulate the activity of various ion channels in addition to its primary effect on chloride transport.
Direcciones Futuras
There are several potential future directions for research involving DIDS, including the investigation of its effects on other physiological processes beyond chloride transport, the development of more specific and potent chloride transport inhibitors, and the exploration of the potential therapeutic applications of DIDS in various diseases and disorders. Additionally, further research is needed to fully understand the mechanisms underlying the off-target effects of DIDS and to develop strategies to mitigate these effects in future studies.
Métodos De Síntesis
The synthesis of DIDS involves the reaction of 3,5-dichloroaniline with 2-methoxy-5-isopropylbenzenesulfonyl chloride in the presence of a base such as sodium carbonate. The resulting product is then purified through recrystallization to obtain pure DIDS.
Aplicaciones Científicas De Investigación
DIDS has been used in various scientific research applications, including studies on cell volume regulation, ion transport, and membrane potential. In particular, DIDS has been used as a tool to investigate the role of chloride transport in various physiological processes, including the regulation of cell volume, acid-base balance, and neuronal excitability.
Propiedades
IUPAC Name |
N-(3,5-dichlorophenyl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-10(2)11-4-5-15(22-3)16(6-11)23(20,21)19-14-8-12(17)7-13(18)9-14/h4-10,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUPJJLTTDTHHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-methoxy-5-(propan-2-yl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-{[4-(diethylsulfamoyl)phenyl]methyl}acetamide](/img/structure/B2843808.png)
![N-cyclopentyl-2-[3-(4-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2843810.png)
![N-([1,1'-biphenyl]-2-yl)-3-methoxyisoxazole-5-carboxamide](/img/structure/B2843811.png)

![N-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2843815.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cinnamamide hydrochloride](/img/structure/B2843816.png)



![2-(3,4-Dimethoxyphenyl)-1-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2843823.png)
![3-(3-chlorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)propanamide](/img/structure/B2843824.png)
![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2843827.png)
![(2S,3S,4R,5R,6S)-2-[(2R)-4-[(1S,2R,4R,8R,9R,12R,13R,16R,18S)-16-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)
![N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2843829.png)